molecular formula C14H20FNO B7494687 N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide

N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide

Cat. No. B7494687
M. Wt: 237.31 g/mol
InChI Key: WKYQXMDKPAFQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMF-DMA belongs to the class of benzamide derivatives and has a molecular formula of C16H22FNO. In

Mechanism of Action

N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide acts as a TRPV1 channel antagonist and inhibits the activity of these channels. TRPV1 channels are involved in the perception of pain and inflammation, and their modulation can lead to analgesic and anti-inflammatory effects. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide also modulates the activity of other ion channels and receptors, which may contribute to its pharmacological properties.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has been shown to have analgesic, anti-inflammatory, and antipyretic effects in various animal models. It has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is a relatively new compound and has not been extensively studied in humans. Most of the studies have been conducted in animal models, and the results may not translate to humans. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is also a complex molecule, and its synthesis requires specific conditions and techniques. These factors may limit its use in lab experiments.

Future Directions

N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has shown promising results in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent in humans. Some possible future directions for research include:
1. Investigating the efficacy of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide in various disease models, including cancer, diabetes, and neurological disorders.
2. Studying the pharmacokinetics and pharmacodynamics of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide in humans to determine its safety and efficacy.
3. Developing new synthetic routes and purification techniques to improve the yield and purity of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide.
4. Exploring the potential of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide as a lead compound for the development of new drugs with similar pharmacological properties.
Conclusion
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is a promising compound with potential pharmacological properties such as analgesic, anti-inflammatory, and antipyretic effects. It has been studied extensively for its ability to modulate the activity of TRPV1 channels, which are involved in pain perception and inflammation. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders. Further research is needed to investigate its potential as a therapeutic agent in humans.

Synthesis Methods

The synthesis of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide involves the reaction of 4-fluoro-N-methylbenzamide with 3,3-dimethylbutan-2-amine in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has shown potential pharmacological properties such as analgesic, anti-inflammatory, and antipyretic effects. It has been studied extensively for its ability to modulate the activity of the transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in pain perception and inflammation. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders.

properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c1-10(14(2,3)4)16(5)13(17)11-6-8-12(15)9-7-11/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYQXMDKPAFQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N(C)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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